molecular formula C10H11BrN2O3S B2575877 1-Acetyl-5-bromoindoline-6-sulfonamide CAS No. 1272181-71-1

1-Acetyl-5-bromoindoline-6-sulfonamide

Cat. No. B2575877
CAS RN: 1272181-71-1
M. Wt: 319.17
InChI Key: ASRYZMNMTDZOJB-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromoindoline-6-sulfonamide is a compound that has been studied for its potential as an antibiotic . It is part of a series of indoline sulfonamide DapE inhibitors .


Synthesis Analysis

The synthesis of indoline sulfonamide derivatives, including this compound, has been described in the literature . A series of N-acetyl-5-halo-6-sulfonamide indolines was designed, synthesized, and assayed for inhibition against DapE .


Molecular Structure Analysis

The molecular formula of this compound is C10H11BrN2O3S . Its average mass is 319.175 Da and its mono-isotopic mass is 317.967377 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, indoline derivatives are known to exhibit strong antimicrobial actions .

Scientific Research Applications

Synthetic Methodologies

A novel approach involving the use of N-bromo sulfonamide reagents for the synthesis of complex organic compounds has been developed. For instance, a method involving tandem cyclocondensation-Knoevenagel–Michael reactions facilitated by N-bromo sulfonamide reagents has been described for efficient synthesis, showcasing the utility of sulfonamide derivatives in organic synthesis (Khazaei et al., 2014).

Biological Activities

Sulfonamide derivatives have shown significant biological activities, including enzyme inhibition relevant to Alzheimer's disease and antioxidant properties. For example, molecular docking studies revealed changes in anticholinesterase, antioxidant, and α-glucosidase inhibitions upon the bromination of benzene sulfonamide, indicating potential for therapeutic applications (Mahnashi et al., 2022). Furthermore, sulfonamide derivatives of dopamine-related compounds have been synthesized and evaluated for their antioxidant and antiacetylcholinesterase activities, suggesting potential for the treatment of neurodegenerative diseases (Göçer et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1-Acetyl-5-bromoindoline-6-sulfonamide is the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . This enzyme plays a crucial role in the bacterial cell wall biosynthesis, making it a promising target for antibiotics .

Mode of Action

This compound interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group of the compound acts as a zinc-binding group (ZBG), which is essential for the inhibitory activity . This interaction results in the inhibition of the enzyme, disrupting the bacterial cell wall biosynthesis .

Biochemical Pathways

The action of this compound affects the biochemical pathway involved in the synthesis of bacterial cell walls . By inhibiting the DapE enzyme, it disrupts the conversion of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid, a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . This disruption leads to the inability of the bacteria to maintain their cell wall, resulting in bacterial death .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine . The bioavailability of this compound would be influenced by these ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall biosynthesis . By inhibiting the DapE enzyme, the compound prevents the formation of peptidoglycan, leading to bacterial cell death .

Safety and Hazards

The safety data sheet for 1-Acetyl-5-bromoindoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 1-Acetyl-5-bromoindoline-6-sulfonamide could involve further exploration of its potential as an antibiotic . The need for antibiotics with new mechanisms of action is urgent due to the increasing resistance of bacteria to all approved antibiotics .

properties

IUPAC Name

1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRYZMNMTDZOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-acetyl-5-bromoindoline-6-sulfonyl chloride (2.30 g, 6.79 mmol) in NH3 (54.3 mL, 27.2 mmol, 0.5M solution in dioxane) was stirred at room temperature overnight. The reaction mixture was then concentrated in vacuo, and the residue was triturated with CH2Cl2 to give the title compound (1.40 g, 65%) as a brown solid. 1H NMR (DMSO-d6) δ 8.73 (s, 1H), 7.63 (s, 1H), 7.15 (s, 2H), 4.15 (t, J=8.5 Hz, 2H), 3.19 (t, J=8.6 Hz, 2H), 2.17 (s, 3H); MS(ESI+) m/z 321.1 (M+H)+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
54.3 mL
Type
reactant
Reaction Step One
Yield
65%

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